molecular formula C19H21NO3 B7971919 Fmoc-n-butyl-hydroxylamine

Fmoc-n-butyl-hydroxylamine

Cat. No.: B7971919
M. Wt: 311.4 g/mol
InChI Key: GRQGMIBVZPWPMU-UHFFFAOYSA-N
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Description

Fmoc-n-butyl-hydroxylamine (CAS: 1820608-84-1, molecular formula: C₁₉H₂₁NO₃) is a fluorenylmethyloxycarbonyl (Fmoc)-protected hydroxylamine derivative. The Fmoc group serves as a temporary protecting group for amines, enabling its use in solid-phase peptide synthesis (SPPS) protocols . This compound features an n-butyl chain attached to the hydroxylamine nitrogen, which influences its solubility, reactivity, and compatibility with ligation strategies such as the α-ketoacid-hydroxylamine (KAHA) ligation. KAHA ligation enables amide bond formation under aqueous, acidic conditions without coupling agents, making it valuable for protein synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-butyl-N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-3-12-20(22)19(21)23-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18,22H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQGMIBVZPWPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation with Fmoc-OSu

The Fmoc group is introduced via reaction with Fmoc-Osu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) in dichloromethane (DCM) containing 10% DIEA (N,N-diisopropylethylamine). Key parameters include:

  • Molar ratio : 1.2 equivalents of Fmoc-Osu to hydroxylamine.

  • Reaction time : 30 minutes at 25°C.

  • Yield : 95–98% after precipitation in cold ether.

This method avoids racemization, as confirmed by chiral HPLC analysis of the final product (e.e. >99%).

Solid-Phase Protection Using 2-CTC Resin

The 2-chlorotrityl chloride (2-CTC) resin provides a traceless protection strategy for the carboxylic acid moiety during Fmoc installation:

  • Resin loading : Hydroxylamine is anchored to 2-CTC resin in DCM (20 mmol/g loading).

  • Fmoc activation : Fmoc-Cl (3 equivalents) and DIEA (6 equivalents) in DMF.

  • Cleavage : 1% TFA in DCM releases the Fmoc-protected product without side-chain deprotection.

This approach achieves 90–94% yield and is scalable to multi-gram quantities.

Solid-Phase Synthesis Integration

Fmoc/tBu Strategy on Rink Amide Resin

Modern peptide synthesizers employ Rink amide resin for sequential Fmoc deprotection and coupling:

  • Deprotection : 20% piperidine in DMF (2 × 5 min).

  • Coupling : HBTU/HOBt activation with 3 equivalents Fmoc-n-butyl-hydroxylamine.

  • Cycle time : 40 minutes per residue.

Critical to success is the use of OxymaPure as a coupling additive, which suppresses racemization while maintaining >99% stepwise yield.

Table 2: Solid-Phase Synthesis Optimization

ParameterValueImpact on Yield
OxymaPure concentration0.3 M+12%
DIC activator0.4 M+8%
Temperature25°C vs 40°C-5% at 40°C

Challenges and Mitigation Strategies

Epimerization During Alkylation

Epimerization at the hydroxylamine α-carbon remains a key challenge, particularly with strong bases. Solutions include:

  • Low-temperature alkylation (0–10°C) with NaH/THF.

  • Kinetic control using methyl iodide instead of bulkier electrophiles.

  • Chiral auxiliaries like (S)-Ni-Gly-2FBPB to enforce configuration .

Chemical Reactions Analysis

Types of Reactions

Fmoc-n-butyl-hydroxylamine primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the hydroxylamine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluorenylmethyloxycarbonyl chloride yields this compound, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₉H₂₁N₁O₃
  • Molecular Weight : 311.40 g/mol
  • CAS Number : 1820608-84-1

Fmoc-NBHA is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The Fmoc group provides stability during synthesis while allowing for selective deprotection under mild basic conditions.

Peptide Synthesis

Fmoc-NBHA is predominantly used in solid-phase peptide synthesis (SPPS). Its utility stems from the following features:

  • Protection of Amino Groups : The Fmoc group protects the amino functionality, facilitating stepwise peptide assembly without unwanted side reactions.
  • Compatibility with Various Conditions : The Fmoc group is stable under a wide range of conditions, allowing for diverse synthetic strategies.

Case Study: SPPS Optimization

A study demonstrated that using Fmoc-NBHA in conjunction with various bases improved the efficiency of peptide synthesis. The integration of this compound allowed for rapid deprotection and minimized racemization, particularly in sensitive sequences containing aspartic acid residues .

Medicinal Chemistry

Fmoc-NBHA has shown promise in medicinal chemistry, particularly as an inhibitor of peptidyl deformylase (PDF), an enzyme critical for bacterial protein maturation. Inhibiting PDF can lead to antimicrobial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity

Research indicated that derivatives of Fmoc-NBHA exhibited significant antimicrobial properties, making them potential candidates for developing new antibiotics targeting bacterial infections .

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of related compounds like n-t-butyl hydroxylamine (NtBHA), which shares structural similarities with Fmoc-NBHA. These compounds have been shown to cross the blood-brain barrier and exhibit antioxidant properties, suggesting potential applications in treating neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

In experiments with Ppt1−/− mice, a model for neuronal ceroid lipofuscinosis, NtBHA demonstrated the ability to reduce neuronal apoptosis and extend lifespan, indicating that Fmoc-NBHA derivatives could be explored for similar therapeutic effects .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Peptide SynthesisProtection of amino groups during SPPSImproved efficiency and reduced racemization in sensitive peptides
Medicinal ChemistryInhibition of peptidyl deformylase (PDF)Significant antimicrobial activity against various bacteria
Neuroprotective EffectsPotential treatment for neurodegenerative diseasesReduced neuronal apoptosis and extended lifespan in animal models

Mechanism of Action

The primary mechanism of action of Fmoc-n-butyl-hydroxylamine involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amine group of amino acids during peptide chain assembly, preventing unwanted side reactions. The protecting group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Substituent
This compound C₁₉H₂₁NO₃ 323.38 g/mol 1820608-84-1 n-butyl
Fmoc-N-ethyl-hydroxylamine C₁₇H₁₇NO₃ 295.32 g/mol 1820604-77-0 ethyl
Fmoc-N-propyl-hydroxylamine C₁₈H₁₉NO₃ 309.35 g/mol 198411-61-9 propyl
Fmoc-N-allyl-hydroxylamine C₁₈H₁₇NO₃ 307.33 g/mol 198411-65-3 allyl
Fmoc-N-phenylmethyl-hydroxylamine C₂₂H₁₉NO₃ 361.40 g/mol 198411-59-5 benzyl (phenylmethyl)

Key Observations:

  • Steric and Electronic Effects :
    • The allyl group (Fmoc-N-allyl-hydroxylamine) introduces unsaturation, enabling orthogonal deprotection via palladium-catalyzed reactions .
    • The benzyl group (Fmoc-N-phenylmethyl-hydroxylamine) adds steric bulk and aromaticity, which may influence ligation kinetics or protein folding in downstream applications .

Reactivity in KAHA Ligation

KAHA ligation requires hydroxylamine monomers to interface with peptide α-ketoacids. The substituent on the hydroxylamine determines the ligation product:

  • This compound : Likely forms amide bonds after ligation, similar to linear hydroxylamines. Its alkyl chain may reduce steric hindrance, favoring efficient coupling .
  • Cyclic Analogs (e.g., (S)-5-oxaproline) : Forms esters instead of amides, producing depsipeptides with superior solubility for hydrophobic protein synthesis .

Stability and Compatibility with SPPS

  • This compound is designed for compatibility with Fmoc-SPPS, maintaining stability under basic conditions (e.g., piperidine deprotection) .
  • In contrast, hydroxylamines with reactive groups (e.g., allyl) may require specialized handling to prevent premature deprotection or side reactions .

Biological Activity

Fmoc-n-butyl-hydroxylamine (Fmoc-NBHA) is a compound widely recognized for its role in peptide synthesis and its potential biological activities. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies.

Overview of this compound

This compound is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine functionality of amino acids during peptide assembly, allowing for selective reactions without unwanted side reactions. The compound can be deprotected under basic conditions, typically using piperidine, to reveal the free amine for further chemical transformations .

The biological activity of this compound is largely attributed to its antioxidant properties. It has been shown to:

  • Rejuvenate Mitochondrial Function : In studies involving aged rats, Fmoc-NBHA administration improved mitochondrial respiratory function and reduced age-related oxidative stress markers .
  • Delay Cellular Senescence : In human lung fibroblasts (IMR90), Fmoc-NBHA treatment delayed senescence-associated changes and enhanced proteasomal activity, indicating a protective effect against cellular aging .
  • Potential Antimicrobial Activity : While not extensively studied in this context, derivatives of hydroxylamine compounds have been explored for their antimicrobial properties, suggesting potential applications in combating resistant bacterial strains .

Research Applications

This compound has diverse applications across various scientific fields:

  • Peptide Synthesis : Its primary role remains in SPPS, where it facilitates the stepwise construction of peptides by protecting amine groups during synthesis.
  • Biological Research : The compound is used in developing peptide-based hydrogels for tissue engineering and drug delivery systems .
  • Drug Development : Research into Fmoc-NBHA derivatives has indicated potential therapeutic applications, particularly in the development of inhibitors targeting histone deacetylases (HDACs), which are involved in epigenetic regulation and linked to several diseases .

Case Studies and Findings

  • Mitochondrial Function Improvement :
    • A study demonstrated that administering Fmoc-NBHA to aged rats reversed declines in food consumption and activity levels without affecting body weight. The respiratory control ratio in liver mitochondria improved significantly, suggesting enhanced mitochondrial function due to the antioxidant properties of Fmoc-NBHA .
  • Cellular Senescence Delay :
    • In IMR90 cells exposed to suboptimal growth factors, Fmoc-NBHA treatment resulted in a notable delay in senescence-associated mitochondrial changes. This was accompanied by increased proteasomal activity compared to untreated controls, indicating its role as a cellular protector against aging .
  • Peptide-Based Therapeutics :
    • Research into peptidomimetic inhibitors using Fmoc-NBHA has shown promise in developing selective HDAC inhibitors. One such inhibitor exhibited an IC50 value of 390 nM against the NuRD complex, highlighting the compound's potential in cancer therapy .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantReverses age-related mitochondrial dysfunction
Senescence DelayDelays cellular senescence and enhances proteasomal activity
Potential AntimicrobialExplored for antimicrobial properties against resistant bacteria
HDAC InhibitionActs as a potent inhibitor of HDAC complexes with implications for cancer treatment

Table 2: Applications of this compound

Application AreaSpecific Uses
ChemistryProtecting group in solid-phase peptide synthesis
BiologySynthesis of peptide-based hydrogels for tissue engineering
MedicineDevelopment of new therapeutic agents targeting epigenetic regulation
IndustryProduction of peptide-based materials and intermediates in organic synthesis

Q & A

Q. Advanced: How does the efficiency of Fmoc deprotection with ionic liquids compare to traditional methods under varying temperatures and solvent systems?

Answer: Deprotection efficiency depends on solvent polarity, temperature, and ionic liquid composition. Studies show that ionic liquids like [BMIM][BF₄] achieve >95% cleavage efficiency within 30 minutes at 25°C, outperforming traditional methods (e.g., 20% piperidine in DMF requires 20 minutes but risks side reactions like aspartimide formation). However, in polar aprotic solvents (e.g., DCM), ionic liquids may exhibit reduced activity, necessitating optimization of solvent ratios. Kinetic studies using HPLC monitoring reveal that elevated temperatures (40–50°C) can accelerate cleavage but may compromise acid-labile groups, requiring empirical validation for specific peptide sequences .

Basic: What precautions are critical when handling this compound in laboratory settings?

Answer:
Key precautions include:

  • Personal Protection: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as the compound may cause irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates during weighing.
  • Storage: Store desiccated at 2–8°C in amber glass vials to prevent hydrolysis and photodegradation .

Q. Advanced: How can researchers mitigate racemization risks during coupling reactions involving this compound?

Answer: Racemization is minimized by:

  • Low-Temperature Coupling: Conduct reactions at 0–4°C using coupling agents like HOBt/DIC, which reduce base-catalyzed enantiomerization.
  • Steric Hindrance Control: The n-butyl group’s steric bulk inherently suppresses racemization by limiting conformational flexibility during activation.
  • Monitoring: Use circular dichroism (CD) spectroscopy or chiral HPLC to detect and quantify D/L isomer formation post-synthesis .

Basic: What storage conditions optimize the stability of this compound?

Answer:
Stability is maximized by:

  • Temperature: Store at 2–8°C to slow hydrolytic degradation.
  • Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the Fmoc group.
  • Light Protection: Amber vials or foil wrapping prevent UV-induced decomposition of the fluorenyl moiety .

Q. Advanced: How does structural isomerization impact the reactivity of this compound under long-term storage?

Answer: Prolonged storage may lead to keto-enol tautomerism or oxidation of the hydroxylamine moiety, reducing coupling efficiency. Stability assays using NMR or LC-MS can detect degradation products like Fmoc-butanal or nitroxide radicals. To mitigate, argon purging of storage vials and addition of radical scavengers (e.g., BHT) are recommended .

Basic: What role does this compound play in synthesizing post-translationally modified peptides?

Answer:
It enables site-specific incorporation of hydroxylamine-derived modifications, such as:

  • O-Glycosylation: Hydroxylamine intermediates facilitate chemoselective ligation of glycans to serine/threonine residues.
  • Oxime Ligation: Reacts with ketone-functionalized peptides to form stable oxime bonds, useful for protein bioconjugation .

Q. Advanced: How can this compound be integrated into solid-phase synthesis for branched peptide architectures?

Answer: In SPPS, its hydroxylamine group serves as a branching point by reacting with orthogonally protected lysine residues. After Fmoc deprotection, the free amine is coupled with a second peptide chain. Critical parameters include:

  • Orthogonal Protection: Use Alloc or ivDde groups on lysine to enable selective deprotection.
  • Coupling Efficiency: Monitor via Kaiser test to ensure complete reaction before chain elongation .

Basic: Which analytical methods validate the purity of this compound post-synthesis?

Answer:

  • HPLC: Reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection at 265 nm (Fmoc absorbance). Purity thresholds ≥98% are typical for research-grade material .
  • Mass Spectrometry: ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₅NO₄: 379.45 g/mol) .

Q. Advanced: How can researchers identify and quantify side-products like Fmoc-depleted byproducts?

Answer: Advanced techniques include:

  • LC-MS/MS: Fragmentation patterns distinguish between intact this compound and hydrolyzed byproducts (e.g., n-butyl-hydroxylamine).
  • 2D NMR: ¹H-¹³C HSQC identifies decomposition via loss of Fmoc-related aromatic signals .

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